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Compound of Interest
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Compound Name:
yl)benzoate

Cat. No.: B1298902

Introduction

Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR) are crucial
enzymes in distinct but vital metabolic pathways for the survival of many pathogens, including
the bacterium Mycobacterium tuberculosis. DHFR is essential for the synthesis of nucleotides,
and therefore DNA and RNA, by catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1]
[2] ENR is a key player in the fatty acid biosynthesis Il (FAS-II) pathway, which is responsible
for building the unique mycolic acid layer of the mycobacterial cell wall. The development of
inhibitors that can dually target both enzymes presents a promising strategy to combat
infectious diseases, potentially offering advantages such as increased efficacy, a broader
spectrum of activity, and a lower likelihood of developing drug resistance compared to single-
target agents.[1][2]

The pyrrole scaffold is recognized as a "privileged structure” in medicinal chemistry due to its
presence in numerous natural products and synthetic compounds with a wide range of
biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] Its
versatile chemical nature allows for substitutions at multiple positions, enabling the fine-tuning
of steric and electronic properties to achieve potent and selective inhibition of biological targets.

[5]16]

Mechanism of Action and Structure-Activity Relationship (SAR)
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Pyrrole-based derivatives designed as dual DHFR and ENR inhibitors typically function by
occupying the active sites of these enzymes, mimicking the binding of natural substrates or
cofactors. Molecular docking studies have revealed that these compounds form key binding
interactions, such as hydrogen bonds and hydrophobic interactions, with critical amino acid
residues in the active sites of both DHFR and ENR.[1][7]

Structure-Activity Relationship (SAR) studies have identified several key structural features of
pyrrole derivatives that are crucial for their inhibitory activity:

e The Pyrrole Core: The central pyrrole ring acts as the fundamental scaffold, correctly
orienting the various substituent groups for optimal interaction with the enzyme active sites.

o Substituents on the Pyrrole Nitrogen: The group attached to the pyrrole nitrogen often plays
a significant role in binding. For example, a benzohydrazide moiety has been shown to be
effective, with further substitutions on the phenyl ring modulating potency.[7]

» Side Chains: Aromatic or heterocyclic rings attached to the core structure can form critical
hydrophobic or pi-stacking interactions within the enzyme pockets. Electron-withdrawing or
electron-donating groups on these rings can significantly influence binding affinity and,
consequently, inhibitory potency.[8] For instance, studies on pyrrolo[2,3-d]pyrimidines have
shown that electron-donating groups can be conducive for DHFR inhibition.[8]

The logical workflow for developing such inhibitors is a multi-stage process, beginning with
computational design and culminating in preclinical evaluation.
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Start: Ethyl p p Final Product:

Intermediate: 4-(1H-pyrrol-1-yl)benzohydrazide

4-(1H-pyrrol-1-yl)benzoate Substituted Benzohydrazide
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Prepare Reagents:
- Assay Buffer
- NADPH Solution
- DHFR Enzyme
- DHF Substrate
- Test Compounds

Pipette into 96-well plate:
1. Assay Buffer
2. NADPH Solution
3. Test Compound (or DMSO)
4. DHFR Enzyme Solution

Pre-incubate at RT
(5 minutes)

Initiate Reaction:
Add DHF Substrate

Measure Absorbance at 340 nm
(Kinetic mode, 10-20 min)

Calculate % Inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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